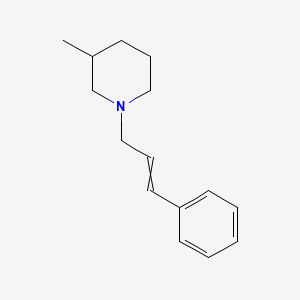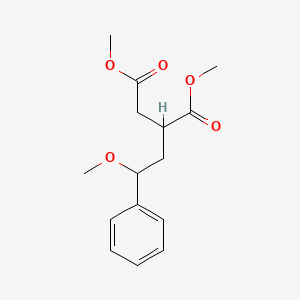
Butanedioic acid, (2-methoxy-2-phenylethyl)-, dimethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanedioic acid, (2-methoxy-2-phenylethyl)-, dimethyl ester is an organic compound with a complex structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butanedioic acid, (2-methoxy-2-phenylethyl)-, dimethyl ester typically involves esterification reactions. One common method is the reaction of butanedioic acid with (2-methoxy-2-phenylethyl) alcohol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Butanedioic acid, (2-methoxy-2-phenylethyl)-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are commonly employed.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted esters or acids.
Wissenschaftliche Forschungsanwendungen
Butanedioic acid, (2-methoxy-2-phenylethyl)-, dimethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacture of fragrances, flavors, and other industrial products.
Wirkmechanismus
The mechanism of action of Butanedioic acid, (2-methoxy-2-phenylethyl)-, dimethyl ester involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release active compounds that interact with enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Acetic acid, 2-phenylethyl ester
- 2-Methyl-2-phenylpropanoic acid
- Phenylpropanoic acid
Uniqueness
Butanedioic acid, (2-methoxy-2-phenylethyl)-, dimethyl ester is unique due to its specific ester structure and the presence of both methoxy and phenylethyl groups
Eigenschaften
CAS-Nummer |
647316-52-7 |
|---|---|
Molekularformel |
C15H20O5 |
Molekulargewicht |
280.32 g/mol |
IUPAC-Name |
dimethyl 2-(2-methoxy-2-phenylethyl)butanedioate |
InChI |
InChI=1S/C15H20O5/c1-18-13(11-7-5-4-6-8-11)9-12(15(17)20-3)10-14(16)19-2/h4-8,12-13H,9-10H2,1-3H3 |
InChI-Schlüssel |
MIKAALLXTOCECD-UHFFFAOYSA-N |
Kanonische SMILES |
COC(CC(CC(=O)OC)C(=O)OC)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


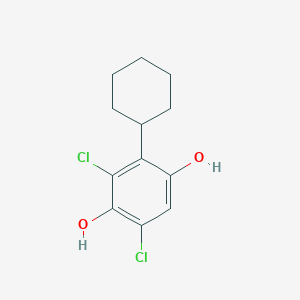
![2-Iodo-N-[2-(4-methylphenyl)ethyl]pentanamide](/img/structure/B12606721.png)
![N-({1-Ethyl-4-methyl-5-[(E)-(2-nitrophenyl)diazenyl]-6-oxo-1,6-dihydropyridin-3-yl}methyl)urea](/img/structure/B12606733.png)
![Carbamic acid, [2-(1-cyclohexen-1-yl)ethyl]-, 3-methyl-2-butenyl ester](/img/structure/B12606734.png)

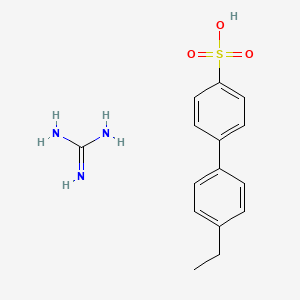
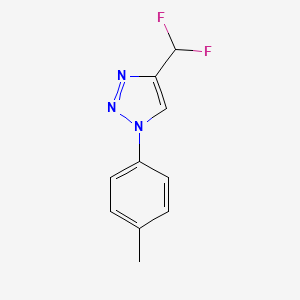


![5-[4-(1,3-Dioxolan-2-yl)phenyl]furan-2-carbaldehyde](/img/structure/B12606775.png)
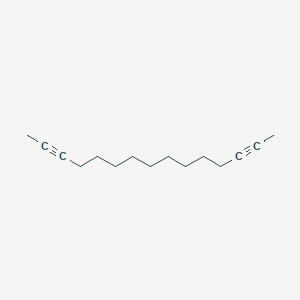
![3-Azabicyclo[3.1.0]hexane, 3-methyl-1-[4-(trifluoromethyl)phenyl]-](/img/structure/B12606783.png)
![4-{[(2,5-Dimethylphenyl)methoxy]methyl}-1-(methanesulfonyl)piperidine](/img/structure/B12606798.png)
